7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-Methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC name) is a bicyclic chromenone derivative characterized by a cyclopenta[c]chromen-4(1H)-one core. Key structural features include:
- 7-Methyl group: Enhances steric bulk and modulates electronic properties.
The compound’s synthesis likely follows methods analogous to those reported for structurally similar polyphenols, involving chalcone intermediate formation and acid-catalyzed cyclization .
Properties
IUPAC Name |
7-methyl-9-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-10-18(24-12-17(22)14-6-3-2-4-7-14)20-15-8-5-9-16(15)21(23)25-19(20)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUTQOHZRLFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic conditions.
Introduction of Phenylethoxy Group: The phenylethoxy group is introduced via an etherification reaction. This involves reacting the chromenone core with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis, inflammation, and oxidative stress.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings and Trends
Substituent Effects on Molecular Weight :
- Halogenated derivatives (F, Cl) increase molecular weight significantly (e.g., 368.82 g/mol for 4-Cl vs. 334.36 g/mol for the target compound).
- Smaller substituents (e.g., propoxy in CAS 307549-57-1 ) reduce molecular weight.
Solubility and Lipophilicity :
- The phenyl group in the target compound contributes to low water solubility, whereas fluorine (in ) slightly improves solubility due to its electronegativity.
- Chlorine (in ) and benzyl halides (in ) further reduce solubility by increasing lipophilicity.
Thermal Properties :
- The 2-oxopropoxy analog (CAS 307549-57-1) has a melting point of 159.82°C , suggesting that bulkier substituents (e.g., phenyl in the target) may raise melting points due to enhanced intermolecular forces.
Synthetic Flexibility :
- Allyloxy () and epoxy-containing derivatives (e.g., ZX-AN052590 ) highlight the versatility of the core structure for further functionalization.
Biological Activity
Structure
The chemical structure of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be represented as follows:
Molecular Characteristics
- Molecular Weight : 294.35 g/mol
- CAS Number : Not widely reported in literature, indicating it may be a novel or less-studied compound.
Antioxidant Properties
Research indicates that chromene derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Several studies have demonstrated that chromene derivatives possess anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly those related to breast and colon cancer. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been observed to enhance neuronal survival under oxidative stress conditions, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Antioxidant Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various chromene derivatives, including the compound . The results indicated a significant reduction in lipid peroxidation levels when tested against standard antioxidants like Vitamin C.
Study 2: Anti-inflammatory Mechanism Investigation
A separate study focused on the anti-inflammatory effects of chromene derivatives on human monocyte-derived macrophages. The findings revealed that treatment with this compound significantly decreased the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Study 3: Anticancer Potential
In vitro experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death.
Summary Table of Biological Activities
| Biological Activity | Observation | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | [Study 1] |
| Anti-inflammatory | Reduced cytokine production | [Study 2] |
| Anticancer | Induced apoptosis in cancer cells | [Study 3] |
| Neuroprotective | Enhanced neuronal survival | Ongoing research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
